

Technical Deep Dive: (4-Chloro-2-methoxyphenyl)methanol

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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzyl alcohol

CAS No.: 55685-75-1

Cat. No.: B3426949

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Executive Summary & Structural Significance

(4-Chloro-2-methoxyphenyl)methanol (CAS: 55685-75-1) is a critical benzyl alcohol intermediate used extensively in the synthesis of bioactive small molecules, particularly within the quinazoline and benzothiazole classes of pharmacophores.^{[1][2]}

In medicinal chemistry, this scaffold serves as a "privileged structure." The 4-chloro substituent provides metabolic stability (blocking para-oxidation) and lipophilicity, while the 2-methoxy group offers a hydrogen bond acceptor site and steric bulk that forces orthogonal conformation in biaryl systems. This specific substitution pattern is frequently exploited to tune the potency of kinase inhibitors and GPCR ligands.

Core Chemical Identifiers

Property	Data
CAS Registry Number	55685-75-1
IUPAC Name	(4-Chloro-2-methoxyphenyl)methanol
Molecular Formula	C ₈ H ₉ ClO ₂
Molecular Weight	172.61 g/mol
SMILES	<chem>COC1=C(CO)C=CC(Cl)=C1</chem>
InChI Key	AXXPZAITCCIOIA-UHFFFAOYSA-N
Appearance	Pale cream crystalline solid
Melting Point	44–52 °C

Structural Analysis & Electronic Properties

The reactivity of (4-Chloro-2-methoxyphenyl)methanol is dictated by the push-pull electronic effects of its substituents on the benzene ring.

- Electronic Environment:** The 2-methoxy group (-OCH₃) is a strong electron-donating group (EDG) by resonance, which increases electron density at the ortho and para positions relative to itself. However, the 4-chloro group (-Cl) is an electron-withdrawing group (EWG) by induction.
- Benzylic Reactivity:** The hydroxymethyl group (-CH₂OH) is activated. The ortho-methoxy group can provide anchimeric assistance (neighboring group participation) in solvolysis reactions, stabilizing carbocation intermediates, although the inductive withdrawal from the chlorine atom slightly destabilizes the benzylic cation compared to a simple methoxybenzyl system.
- Conformational Lock:** In drug design, the ortho-methoxy group often creates an intramolecular hydrogen bond or steric clash that locks the rotation of the benzylic bond, reducing the entropic penalty upon binding to a protein target.

Synthesis Methodologies

High-purity synthesis is typically achieved via the reduction of the corresponding oxidized precursors: 4-chloro-2-methoxybenzoic acid or 4-chloro-2-methoxybenzaldehyde.

Protocol A: Reduction of 4-Chloro-2-methoxybenzoic Acid

This is the most robust method for bulk preparation, utilizing Borane-THF or Lithium Aluminum Hydride (LiAlH₄).

Reagents: 4-Chloro-2-methoxybenzoic acid, BH₃·THF (1.0 M), Anhydrous THF. Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon.

- Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.
- Dissolution: Dissolve 4-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.
- Addition: Dropwise add BH₃·THF complex (1.5 eq) over 30 minutes. Caution: Hydrogen gas evolution.
- Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the carboxylate intermediate.
- Quench: Cool to 0°C. Carefully quench with Methanol to destroy excess borane.
- Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.^[3]
- Purification: Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Reduction of 4-Chloro-2-methoxybenzaldehyde

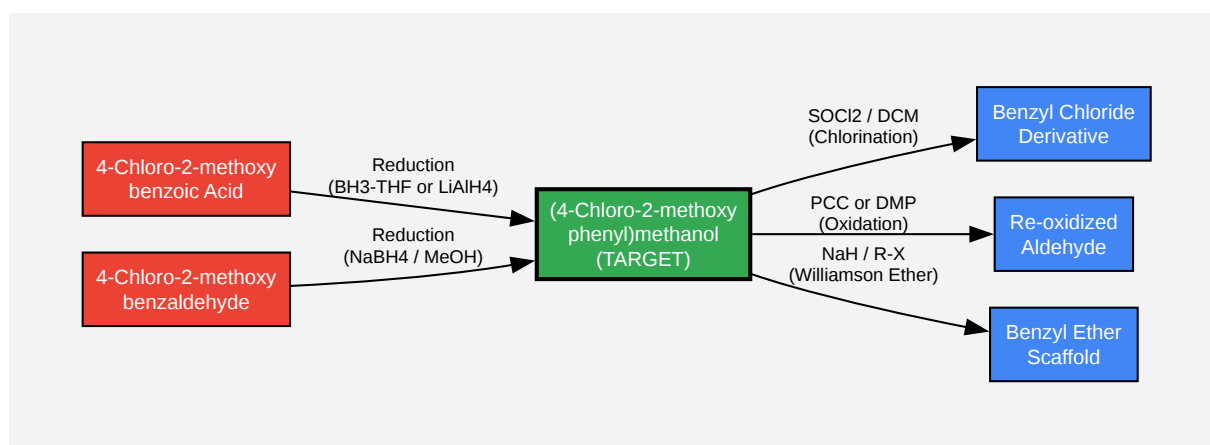
Preferred for smaller scales or when the aldehyde is readily available. Uses milder Sodium Borohydride (NaBH₄).

Reagents: 4-Chloro-2-methoxybenzaldehyde, NaBH₄, Methanol.

- Dissolution: Dissolve aldehyde (1.0 eq) in Methanol (0.2 M). Cool to 0°C.
- Reduction: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.
- Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (disappearance of aldehyde spot).
- Workup: Quench with water. Extract with Dichloromethane (DCM).

Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis pathways and downstream functionalization logic.



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Figure 1: Synthesis routes to (4-Chloro-2-methoxyphenyl)methanol and its subsequent transformation into electrophilic building blocks.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The 1,2,4-substitution pattern yields a distinct splitting pattern in the aromatic region.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.28	Doublet (d, J=8.2 Hz)	1H	Ar-H (C6)	Ortho to benzylic position; deshielded.
6.95	Doublet of Doublets (dd)	1H	Ar-H (C5)	Meta to methoxy, ortho to chlorine.
6.88	Doublet (d, J=2.0 Hz)	1H	Ar-H (C3)	Isolated between Cl and OMe; shielded by OMe.
4.65	Singlet (s) or Doublet	2H	Ar-CH ₂ -OH	Benzylic methylene.
3.86	Singlet (s)	3H	-OCH ₃	Methoxy group (characteristic shift).
2.10	Broad Singlet (br s)	1H	-OH	Exchangeable hydroxyl proton.

Note: Coupling constants (J values) are approximate based on standard ortho (~8 Hz) and meta (~2 Hz) aromatic couplings.

Mass Spectrometry (MS)

- Ionization Mode: EI or ESI (+).
- Molecular Ion: m/z 172 [M]⁺ and 174 [M+2]⁺ in a 3:1 ratio (characteristic Chlorine isotope pattern).
- Fragment Ions: Loss of -OH (M-17) and loss of -CH₂OH (Tropylium ion formation).

Pharmaceutical Applications & Reactivity

This alcohol is rarely the final drug; it is a linker intermediate. Its primary utility lies in its conversion to electrophiles (halides/sulfonates) which are then coupled to nucleophilic pharmacophores.

Key Transformation: Conversion to Benzyl Chloride

To attach this ring system to a nitrogen nucleophile (e.g., a piperazine or quinazoline ring), the alcohol is converted to 4-chloro-2-methoxybenzyl chloride.

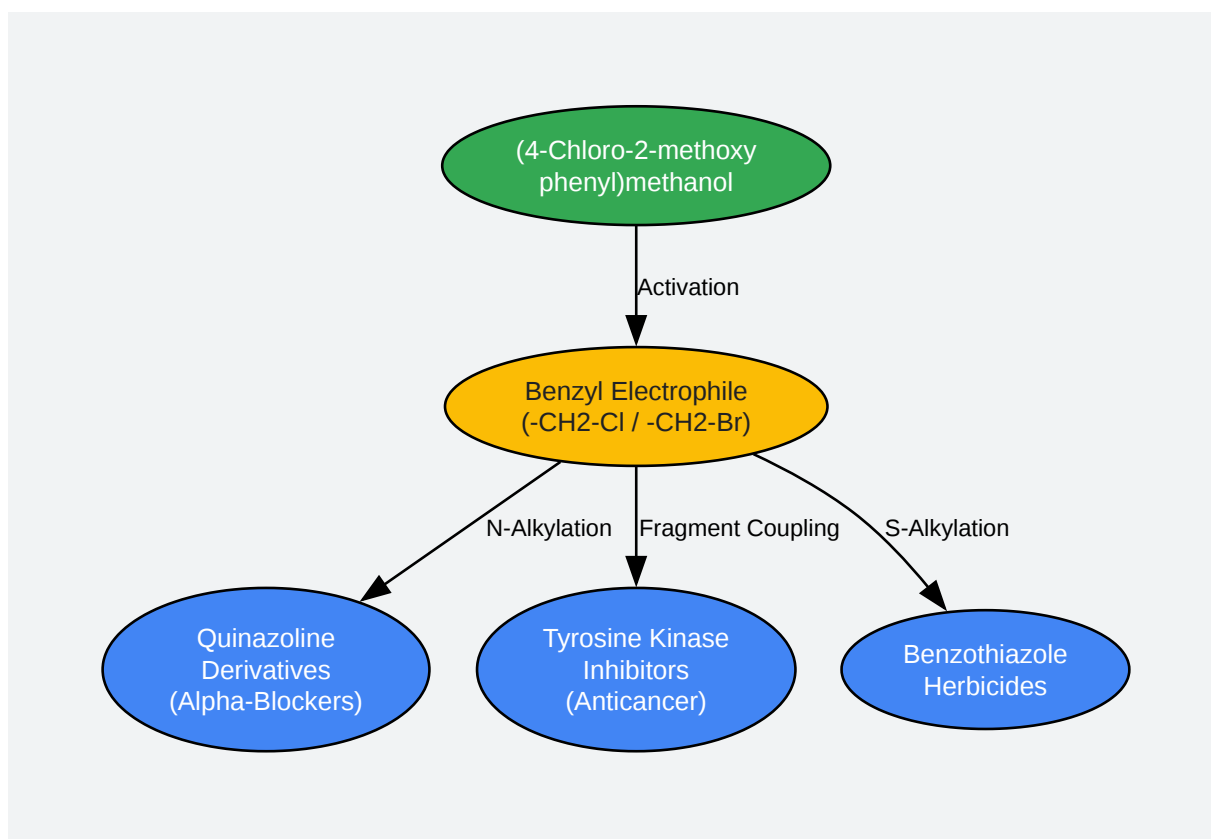
Protocol:

- Dissolve alcohol in Dichloromethane (DCM).
- Add Thionyl Chloride (SOCl₂) (1.2 eq) and a catalytic amount of DMF.
- Stir at room temperature for 2 hours.
- Evaporate volatiles to yield the alkyl chloride quantitatively.

Drug Discovery Context

This scaffold is structurally homologous to the "dimethoxy" patterns found in:

- Prazosin/Doxazosin Analogs: Quinazoline-based alpha-blockers often use methoxy-substituted benzyl rings to optimize receptor affinity.
- Kinase Inhibitors: The 4-chloro-2-methoxy motif is used to fill hydrophobic pockets in ATP-binding sites of kinases (e.g., EGFR, VEGFR), where the chlorine atom interacts with hydrophobic residues (Gatekeeper residues) and the methoxy oxygen can accept hydrogen bonds from the hinge region.



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Figure 2: Application of the scaffold in diverse bioactive chemical classes.

Safety & Handling (MSDS Highlights)

- Hazards: Skin Irritant (H315), Eye Irritant (H319).[2]
- Storage: Store in a cool, dry place. Keep container tightly closed.
- Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Chlorine content).

References

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